![molecular formula C9H7NO2 B171678 Methyl 3-isocyanobenzoate CAS No. 198476-30-1](/img/structure/B171678.png)
Methyl 3-isocyanobenzoate
Overview
Description
“Methyl 3-isocyanobenzoate”, also known as “MIB” or “3-Carbomethoxyphenyl isocyanate”, is an organic compound that belongs to the class of benzoates and isocyanates . It has a molecular formula of C9H7NO3, an average mass of 177.157 Da, and a monoisotopic mass of 177.042587 Da .
Molecular Structure Analysis
“Methyl 3-isocyanobenzoate” has a simple structure with a molecular formula of C9H7NO3 .
Physical And Chemical Properties Analysis
“Methyl 3-isocyanobenzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 271.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.0±3.0 kJ/mol, a flash point of 128.1±17.1 °C, and an index of refraction of 1.529 .
Scientific Research Applications
Comprehensive Analysis of Methyl 3-isocyanobenzoate Applications
Methyl 3-isocyanobenzoate is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Organic Synthesis: Methyl 3-isocyanobenzoate serves as an organic building block in the synthesis of complex organic compounds. Its reactivity with nucleophiles makes it a valuable reagent for constructing various molecular structures, particularly in the formation of ureas and carbamates which are prevalent in pharmaceuticals and agrochemicals .
Drug Discovery: In the realm of drug discovery, this compound is used to create ligands for biological targets. For instance, it has been utilized to synthesize a high-affinity non-retinoid ligand for the Retinol-binding protein, which could have implications in treating diseases related to vitamin A deficiency .
Safety and Hazards
“Methyl 3-isocyanobenzoate” should be handled with care. It is advised to avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection, and to avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Methyl 3-isocyanobenzoate is an aryl isocyanate . The primary targets of this compound are not explicitly mentioned in the available literature. Aryl isocyanates are generally known to react with a variety of nucleophiles, including amines and alcohols, to form ureas and carbamates, respectively.
properties
IUPAC Name |
methyl 3-isocyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRYLFWHIMKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isocyanobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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